Athidathion

Übersicht

Beschreibung

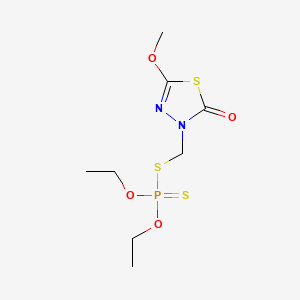

GS-13006, also known as Athidathion, is an organophosphate insecticide. It is primarily used in agricultural settings to control a variety of insect pests. The compound has a molecular formula of C8H15N2O4PS3 and a molecular weight of 330.38 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of GS-13006 involves the reaction of diethyl phosphorochloridothioate with 5-methoxy-1,3,4-thiadiazol-2-thiol. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of GS-13006 follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Analyse Chemischer Reaktionen

Arten von Reaktionen: GS-13006 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können GS-13006 in verschiedene reduzierte Formen umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Thiolen oder anderen reduzierten Formen führen kann .

Wissenschaftliche Forschungsanwendungen

GS-13006 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Organophosphat-Insektiziden in verschiedenen chemischen Reaktionen zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Auswirkungen von Organophosphaten auf biologische Systeme zu untersuchen, einschließlich ihrer Toxizität und Stoffwechselwege.

Medizin: Es werden Forschungen durchgeführt, um die potenziellen therapeutischen Anwendungen von GS-13006 und seinen Derivaten zu verstehen.

Industrie: GS-13006 wird bei der Entwicklung neuer Insektizide und Schädlingsbekämpfungsmittel verwendet

5. Wirkmechanismus

GS-13006 übt seine Wirkung aus, indem es Acetylcholinesterase hemmt, ein Enzym, das für den Abbau von Acetylcholin im Nervensystem verantwortlich ist. Diese Hemmung führt zu einer Anhäufung von Acetylcholin, was zu einer kontinuierlichen Stimulation von Nervenzellen und letztendlich zu einer Lähmung und zum Tod des Insekts führt . Die beteiligten molekularen Ziele umfassen die aktive Stelle der Acetylcholinesterase, an die GS-13006 bindet und das Enzym daran hindert, richtig zu funktionieren .

Ähnliche Verbindungen:

Methidathion: Ein weiteres Organophosphat-Insektizid mit ähnlichen Eigenschaften und Anwendungen.

Parathion: Ein weit verbreitetes Organophosphat-Insektizid mit einem ähnlichen Wirkmechanismus.

Malathion: Ein Organophosphat-Insektizid mit einem breiteren Wirkungsspektrum

Einzigartigkeit von GS-13006: GS-13006 ist einzigartig in seiner spezifischen chemischen Struktur, die ihm im Vergleich zu anderen Organophosphat-Insektiziden besondere Eigenschaften und Reaktivität verleiht. Seine spezifische Wirkungsweise und die Arten von Schädlingen, die es bekämpft, machen es zu einem wertvollen Werkzeug in der Schädlingsbekämpfung .

Wirkmechanismus

GS-13006 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of nerve cells and eventual paralysis and death of the insect . The molecular targets involved include the active site of acetylcholinesterase, where GS-13006 binds and prevents the enzyme from functioning properly .

Vergleich Mit ähnlichen Verbindungen

Methidathion: Another organophosphate insecticide with similar properties and uses.

Parathion: A widely used organophosphate insecticide with a similar mechanism of action.

Malathion: An organophosphate insecticide with a broader spectrum of activity

Uniqueness of GS-13006: GS-13006 is unique in its specific chemical structure, which provides it with distinct properties and reactivity compared to other organophosphate insecticides. Its specific mode of action and the types of pests it targets make it a valuable tool in pest control .

Biologische Aktivität

Athidathion, also known as GS-13006, is an organophosphate insecticide that has garnered attention for its biological activity and potential environmental impacts. It is primarily used in agricultural settings for pest control. Understanding its biological activity is crucial for assessing its efficacy and safety, particularly regarding non-target organisms and ecological health.

- Chemical Name : this compound

- CAS Number : 19691-80-6

- Molecular Formula : C₁₃H₁₈N₃O₅PS

- Molecular Weight : 351.33 g/mol

This compound functions by inhibiting acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of the nervous system, which can be lethal to insects.

Toxicity Studies

This compound's toxicity has been evaluated in various studies, demonstrating significant effects on different biological systems. The following table summarizes key findings from toxicity studies:

Case Studies

- Aquatic Toxicity : A study conducted on Daphnia magna revealed that this compound exhibits high toxicity levels, with an LC50 of 0.5 mg/L, leading to acute immobilization and subsequent mortality within 48 hours. This indicates a significant risk to aquatic ecosystems where runoff may occur .

- Impact on Non-target Species : Research involving honeybees showed that exposure to this compound at concentrations as low as 0.01 mg/L resulted in neurological impairment, affecting foraging behavior and survival rates. These findings raise concerns about the impact of this compound on pollinator populations critical for crop production .

- Fish Toxicity Assessment : In a controlled study, rainbow trout exposed to this compound concentrations of 0.3 mg/L exhibited behavioral changes such as erratic swimming patterns and increased mortality rates over a period of 96 hours. This highlights the compound's potential risk to fish populations in agricultural runoff scenarios .

Environmental Impact

The persistence of this compound in soil and water systems is a critical factor in evaluating its ecological risk. Studies indicate that this compound can degrade into less harmful compounds over time; however, its initial high toxicity poses immediate risks to non-target organisms.

Degradation Pathways

This compound undergoes hydrolysis in aqueous environments, leading to the formation of less toxic metabolites. The half-life of this compound varies based on environmental conditions such as pH and temperature, with studies indicating degradation times ranging from days to weeks.

Eigenschaften

IUPAC Name |

3-(diethoxyphosphinothioylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2O4PS3/c1-4-13-15(16,14-5-2)17-6-10-8(11)18-7(9-10)12-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOFKYGUSMPWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCN1C(=O)SC(=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N2O4PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041612 | |

| Record name | Athidathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19691-80-6 | |

| Record name | Athidathion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19691-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Athidathion [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019691806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Athidathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dithiophosphoric acid O,O'-diethyl ester S-(5-methoxy-2-oxo-[1,3,4]thiadiazol-3-ylmethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATHIDATHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MO34S09WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.